[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic ester compound featuring two distinct moieties: a 5-bromofuran-2-carboxylate group and a (3-chlorophenyl)carbamoyl substituent linked via a methyl bridge. Further studies are required to elucidate its synthesis, stability, and biological activity.
Properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO4/c14-11-5-4-10(20-11)13(18)19-7-12(17)16-9-3-1-2-8(15)6-9/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMTWZXEHKJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 3-chlorophenyl isocyanate with 5-bromofuran-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Shared Functional Groups: 3-Chlorophenyl Carbamoyl Derivatives
The (3-chlorophenyl)carbamoyl group is a recurring motif in bioactive compounds. A notable example is descladinosylazithromycin analogue C1 (3-O-(3-chlorophenyl) carbamoyl), which demonstrated potent quick-killing activity against Plasmodium falciparum (malaria parasite) in a 2022 study . Key comparisons include:
Key Observations:
- The 3-chlorophenyl carbamoyl group enhances antimalarial activity in azithromycin derivatives, suggesting halogenation at the meta-position may optimize target binding .
- Substitutions on the carbamoyl group (e.g., methyl, methoxy) modulate species-specific activity (e.g., P. falciparum vs. P. knowlesi), highlighting the role of steric and electronic effects .
Bromofuran-Based Analogues
- Antimicrobial activity : Bromofuran derivatives often exhibit activity against bacteria and fungi due to their electrophilic nature.
- Material science : Halogenated furans are used in polymers and agrochemicals for their stability.
Structural Divergence : Unlike azithromycin derivatives (macrolide antibiotics), the target compound’s bromofuran core lacks a glycosidic linkage, which may limit its utility in targeting ribosomal pathways but could enhance metabolic stability.
Critical Analysis of Substituent Effects
- 3-Chlorophenyl vs. Other Aromatic Groups: The chlorine atom in the target compound may facilitate halogen bonding with biological targets, as seen in antimalarial azithromycin analogues .
- Ester vs. Ether Linkages :
- The methyl ester in the target compound may confer hydrolytic instability compared to the ether linkages in azithromycin derivatives, impacting pharmacokinetics.
Biological Activity
The compound [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a derivative of furan and contains a carbamoyl group, which may impart significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrClNO
- Molecular Weight : 305.55 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Pharmacological Properties
- Anti-inflammatory Activity :
- Studies have shown that furan derivatives exhibit substantial anti-inflammatory effects. The presence of the bromine atom and the chlorophenyl group in this compound may enhance its efficacy in inhibiting inflammatory pathways.
- Anticancer Activity :
- Research indicates that compounds containing furan moieties can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cyclooxygenase (COX) :
- Similar compounds have been reported to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
- Induction of Apoptosis :
- The compound may activate caspases and other apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have documented the effects of similar compounds on various cell lines:
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of furan derivatives on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those for standard chemotherapeutics.
-
In Vivo Models :
- Animal studies demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models, corroborating its potential as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 305.55 g/mol |
| Anti-inflammatory IC50 | TBD (to be determined) |
| Anticancer IC50 (MCF-7 Cells) | TBD (to be determined) |
| Mechanism | COX inhibition, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
